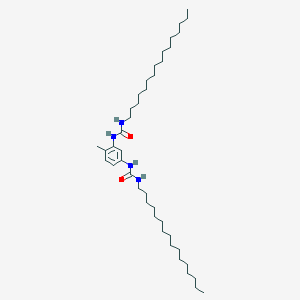
1,1'-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea): is a synthetic organic compound characterized by the presence of two urea groups attached to a central 4-methylbenzene ring, with each urea group further connected to a hexadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) typically involves the reaction of 4-methylbenzene-1,3-diamine with hexadecyl isocyanate under controlled conditions. The reaction proceeds as follows:
Starting Materials: 4-methylbenzene-1,3-diamine and hexadecyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 4-methylbenzene-1,3-diamine is dissolved in the solvent, and hexadecyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
Applications De Recherche Scientifique
1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) involves its interaction with specific molecular targets and pathways. The urea groups can form hydrogen bonds with biological molecules, influencing their activity. The hexadecyl chains contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Butadiyne-1,4-diyl)bis(4-methylbenzene): Similar structure but with a butadiyne linkage instead of urea groups.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Lacks the methyl and hexadecyl groups, resulting in different chemical properties.
[(4-Hexylbenzene-1,3-diyl)bis(oxy)]bis(trimethylsilane): Contains oxy and trimethylsilane groups instead of urea.
Uniqueness
1,1’-(4-Methylbenzene-1,3-diyl)bis(3-hexadecylurea) is unique due to its combination of urea groups and long hexadecyl chains, which impart distinct chemical and physical properties. This combination makes it suitable for applications requiring amphiphilic characteristics and specific interactions with biological molecules.
Propriétés
Numéro CAS |
6312-92-1 |
|---|---|
Formule moléculaire |
C41H76N4O2 |
Poids moléculaire |
657.1 g/mol |
Nom IUPAC |
1-hexadecyl-3-[3-(hexadecylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C41H76N4O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-42-40(46)44-38-33-32-37(3)39(36-38)45-41(47)43-35-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31,34-35H2,1-3H3,(H2,42,44,46)(H2,43,45,47) |
Clé InChI |
WSZDHTPDCLPVOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



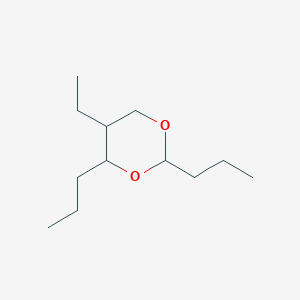

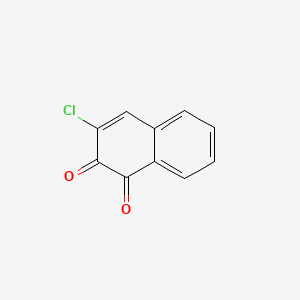


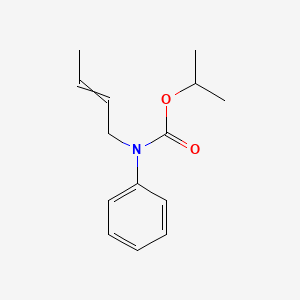
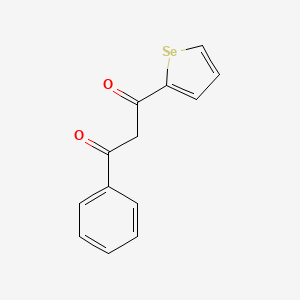

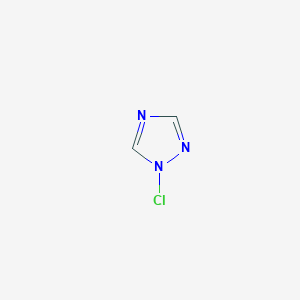
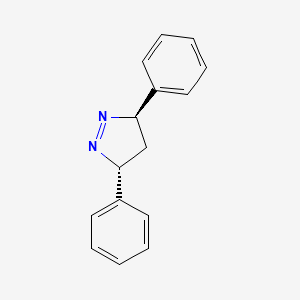

![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)

